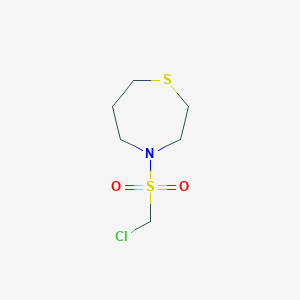
4-((Chloromethyl)sulfonyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)-1,4-thiazepane is a heterocyclic compound containing a thiazepane ring substituted with a chloromethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazepane derivative with chloromethyl sulfone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazepane derivatives.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the thiazepane ring can provide structural stability and specificity. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Unique due to its specific substitution pattern and ring structure.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Sulfonyl-containing heterocycles: Compounds with sulfonyl groups attached to various heterocyclic rings.
Uniqueness
This compound stands out due to its combination of a thiazepane ring and a chloromethylsulfonyl group, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H12ClNO2S2 |
|---|---|
Poids moléculaire |
229.8 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-1,4-thiazepane |
InChI |
InChI=1S/C6H12ClNO2S2/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
Clé InChI |
KVPJWCLQVQNHTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCSC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


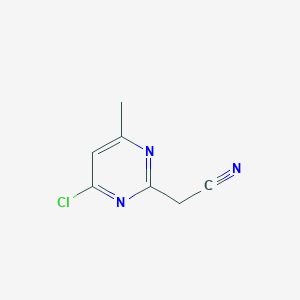

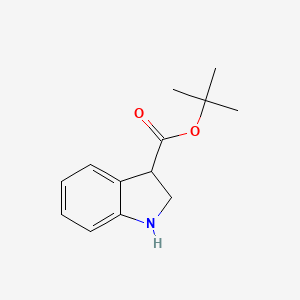

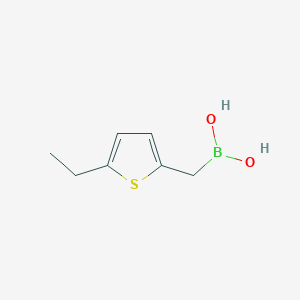
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
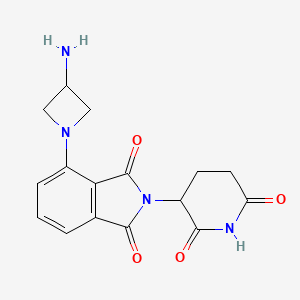
![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)
![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
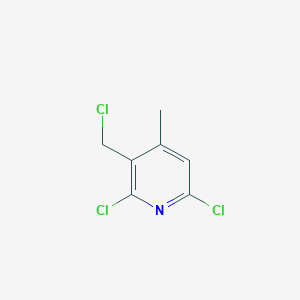
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
